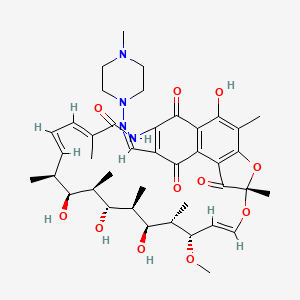![molecular formula C44H42N6O B1147432 2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 138402-10-5](/img/structure/B1147432.png)
2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazaspiro[4.4]nonane derivatives, including structures similar to 2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one, involves multi-step chemical reactions that typically start with the formation of the core ring system followed by the introduction of substituents through various functional group transformations. For instance, the regioselective synthesis of diazaspiro[4.4]nonane and tetrazaspiro[4.5]decane derivatives has been achieved through cycloaddition reactions and subsequent modifications (Farag et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of these compounds, particularly through X-ray crystallography, provides insights into their three-dimensional conformations, which are crucial for understanding their chemical reactivity and potential interactions with biological targets. Studies on similar compounds have detailed the crystalline and molecular structures, highlighting the spiro configuration and the relative orientation of substituents around the core (Silaichev et al., 2012).
科学的研究の応用
Medicinal Chemistry and Drug Development
In the sphere of medicinal chemistry, the compound has been extensively evaluated for its pharmacological properties. Studies have highlighted its role as a potent inhibitor in specific biochemical pathways, contributing to the development of new therapeutic agents. For instance, research by Wong et al. (1991) on the pharmacology of related compounds in vivo has provided insights into their selective and competitive inhibition of certain physiological responses, which is crucial for designing drugs with targeted actions (Wong et al., 1991).
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives has been a significant area of research, focusing on developing efficient and scalable methods. The work by Qiu et al. (2009) on synthesizing key intermediates for anti-inflammatory drugs showcases the importance of understanding the chemical properties and reactivity of such complex molecules (Qiu et al., 2009).
Biological Activities and Mechanisms
Investigations into the biological activities of this compound have revealed its potential in addressing various health conditions. The anticancer activities of similar compounds, as reported by Kuete et al. (2017), demonstrate the compound's relevance in cancer research, highlighting its cytotoxic effects against specific cancer cell lines (Kuete et al., 2017).
Advanced Materials and Applications
Beyond its medicinal applications, this compound has been explored in the development of advanced materials. Research by Salimgareeva and Kolesov (2005) on plastic scintillators illustrates the broader applicability of such compounds in creating materials with unique properties for technological applications (Salimgareeva & Kolesov, 2005).
特性
CAS番号 |
138402-10-5 |
|---|---|
製品名 |
2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one |
分子式 |
C44H42N6O |
分子量 |
670.84 |
IUPAC名 |
2-butyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C44H42N6O/c1-2-3-25-40-45-43(30-15-16-31-43)42(51)49(40)32-33-26-28-34(29-27-33)38-23-13-14-24-39(38)41-46-48-50(47-41)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-14,17-24,26-29H,2-3,15-16,25,30-32H2,1H3 |
SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



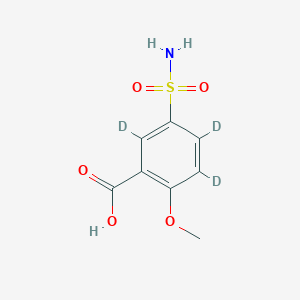
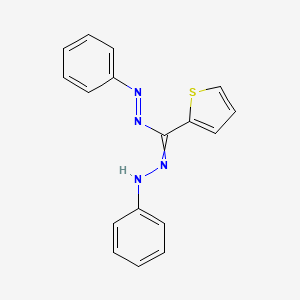
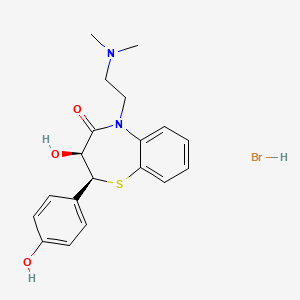
![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)
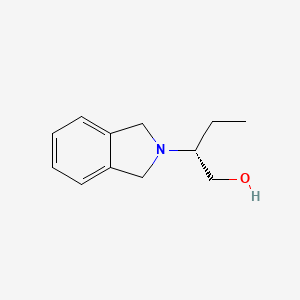

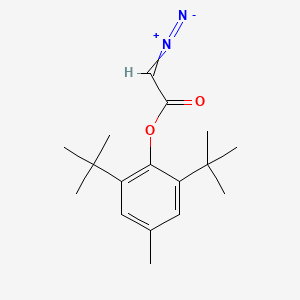
![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)
